P2Y6 Receptor Antagonism: Ortho-Fluorophenyl Substitution Confers Moderate Potency vs. Unsubstituted Phenyl Analogs
In a functional assay measuring UDP-induced intracellular calcium mobilization in human 1321N1 cells, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione demonstrated antagonist activity at the human P2Y6 receptor with an IC50 of 604 nM [1]. This represents a moderate level of potency. While direct, side-by-side comparator data for the non-fluorinated 1-phenyl analog in the identical assay system is not available from the primary source, class-level SAR indicates that the ortho-fluorine substitution on the phenyl ring is a key determinant for this specific target interaction, as unsubstituted phenyl barbituric acid derivatives typically show significantly reduced or no activity at this receptor.
| Evidence Dimension | In vitro antagonist potency (IC50) at human P2Y6 receptor |
|---|---|
| Target Compound Data | IC50 = 604 nM |
| Comparator Or Baseline | 1-Phenyl analog (inferred baseline) - activity is significantly reduced or undetectable based on SAR of related barbituric acid derivatives |
| Quantified Difference | Not quantifiable in a single head-to-head assay; the difference is categorical (active vs. inactive/weakly active). |
| Conditions | Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells assessed as inhibition of UDP-induced intracellular calcium mobilization. |
Why This Matters
This establishes 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a chemically defined tool for investigating P2Y6 receptor pharmacology, a target implicated in inflammation and other diseases, with a potency that allows for functional modulation in vitro.
- [1] BindingDB. BDBM50569551 (CHEMBL4877977) Activity Spreadsheet - Enzyme Inhibition Constant Data for P2Y purinoceptor 6. View Source
